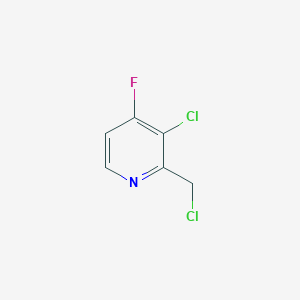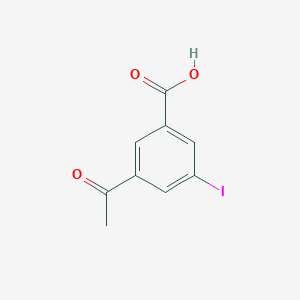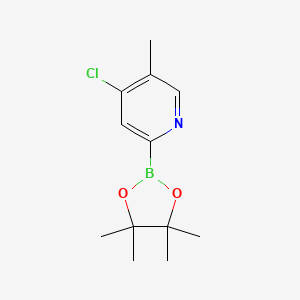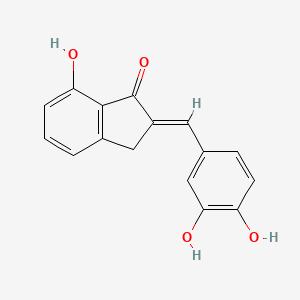
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro group, a methylsulfanyl group, and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylsulfanylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-fluoro-5-methylsulfanylbenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfanyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
(E)-3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the methylsulfanyl group.
(E)-3-(3-Methylsulfanylphenyl)prop-2-enoic acid: Lacks the fluoro group.
(E)-3-(3-Chloro-5-methylsulfanylphenyl)prop-2-enoic acid: Contains a chloro group instead of a fluoro group.
Uniqueness
(E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of both fluoro and methylsulfanyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H9FO2S |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13) |
InChIキー |
ALZNJTPRINAGGG-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1)F)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


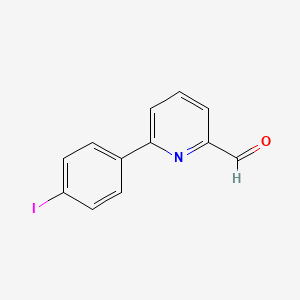
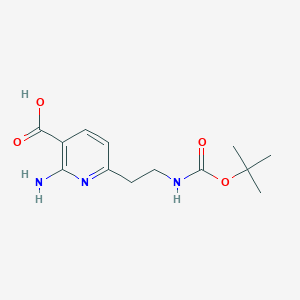
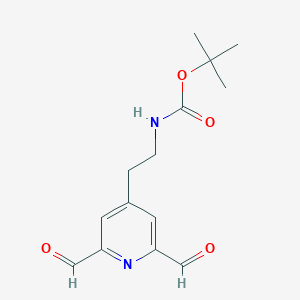
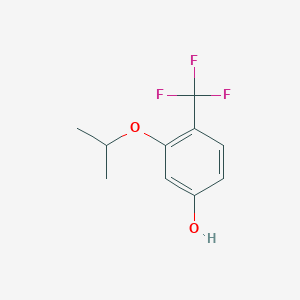
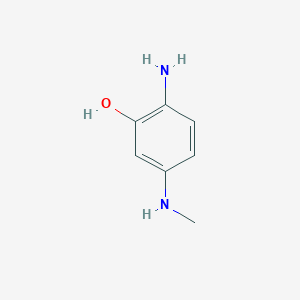
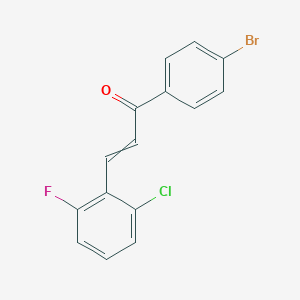
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
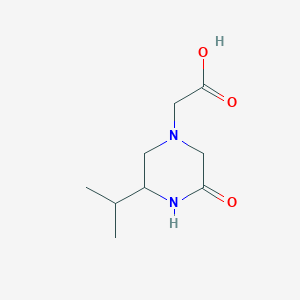
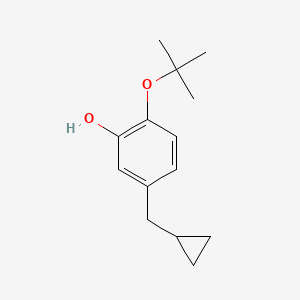
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
